molecular formula C22H19N3O5 B6107999 N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide

N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide

Cat. No. B6107999
M. Wt: 405.4 g/mol
InChI Key: SGOSWKHGNGVAIQ-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide, commonly known as DCFDA, is a fluorescent dye that is widely used in scientific research. It is a derivative of fluorescein and is commonly used to detect reactive oxygen species (ROS) in cells. DCFDA has a wide range of applications in various fields of biology and chemistry.

Mechanism of Action

DCFDA is a non-fluorescent molecule that is converted into a highly fluorescent molecule (DCF) by the action of N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide. This compound oxidize the diacetate group of DCFDA to form the highly fluorescent DCF molecule. The fluorescence intensity of DCF is directly proportional to the amount of this compound present in the cells.
Biochemical and Physiological Effects:
DCFDA is a non-toxic molecule that does not affect the biochemical and physiological processes of cells. It is rapidly taken up by cells and is converted into the highly fluorescent DCF molecule by this compound. The fluorescence of DCF is stable and can be measured over a long period of time. DCFDA does not interfere with other fluorescent dyes used in fluorescence microscopy.

Advantages and Limitations for Lab Experiments

DCFDA has several advantages for lab experiments. It is a highly sensitive and specific probe for N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide detection. It is easy to use and can be used in a wide range of biological and chemical systems. DCFDA is compatible with other fluorescent dyes used in fluorescence microscopy. DCFDA has some limitations, such as its sensitivity to light and temperature. It is also sensitive to pH changes and can be affected by the presence of other reactive molecules.

Future Directions

There are several future directions for the use of DCFDA in scientific research. One direction is the development of new fluorescent probes for the detection of other reactive molecules in cells. Another direction is the use of DCFDA in the development of new drugs for the treatment of diseases that are associated with N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide. DCFDA can also be used in the study of the effects of environmental pollutants on cells and tissues. Finally, DCFDA can be used in the study of the effects of aging on cells and tissues.

Synthesis Methods

DCFDA is synthesized by reacting 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) with 4-nitrophenylvinyl benzamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dimethylformamide. The product is purified by column chromatography to obtain pure DCFDA.

Scientific Research Applications

DCFDA is widely used in scientific research to detect N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide in cells. This compound are highly reactive molecules that can cause damage to cells and tissues. DCFDA is used to measure the levels of this compound in cells and tissues under different conditions. It is also used to study the effects of antioxidants and other compounds on this compound levels. DCFDA is also used in fluorescence microscopy to visualize this compound in cells.

properties

IUPAC Name

N-[(E)-3-(dimethylamino)-1-[5-(4-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-24(2)22(27)19(23-21(26)16-6-4-3-5-7-16)14-18-12-13-20(30-18)15-8-10-17(11-9-15)25(28)29/h3-14H,1-2H3,(H,23,26)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOSWKHGNGVAIQ-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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